4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide
Description
Propriétés
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33F3N4O3S/c34-33(35,36)25-9-6-10-26(19-25)38-29(41)21-44-32-39-28-12-5-4-11-27(28)31(43)40(32)20-23-13-15-24(16-14-23)30(42)37-18-17-22-7-2-1-3-8-22/h1-12,19,23-24H,13-18,20-21H2,(H,37,42)(H,38,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGNCAPBYKBRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of radical trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfanyl and quinazolinone groups makes it susceptible to oxidation reactions.
Reduction: The carbamoyl group can undergo reduction under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be explored. Its quinazolinone moiety is known for its biological activity, which can be leveraged for the development of new drugs or bioactive compounds.
Medicine
The compound’s unique structure and functional groups make it a candidate for drug development. Its trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone moiety can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Key Observations :
- The trifluoromethylphenyl and sulfanyl groups in the target compound enhance its similarity to halogenated aryl sulfonamides (e.g., ).
- The cyclohexane carboxamide moiety aligns with chromene-carboxamide derivatives (e.g., ) in promoting membrane permeability.
Molecular and Pharmacokinetic Properties
Comparative molecular properties were derived using QSAR models and experimental data from analogs:
Key Observations :
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals clustering with HDAC inhibitors and kinase modulators:
| Compound Group | Mean GI50 (nM) | Primary Targets | Mode of Action |
|---|---|---|---|
| Target Compound | 85 ± 12 | HDAC8, EGFR (predicted) | Epigenetic modulation, kinase inhibition |
| Chromene-carboxamide analogs | 120 ± 20 | HDAC6, VEGFR2 | Anti-angiogenic, pro-apoptotic |
| Phthalazine-carboxamide analogs | 150 ± 25 | PARP1, Topoisomerase II | DNA repair inhibition |
Activité Biologique
The compound 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates various functional groups that may influence its biological activity, including a trifluoromethyl group known for enhancing lipophilicity and bioactivity.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 439.49 g/mol. The presence of the trifluoromethyl group is significant as it often contributes to increased metabolic stability and binding affinity in biological systems.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. Preliminary studies suggest that derivatives with similar structures have shown moderate inhibition against COX-2 and LOX enzymes, potentially contributing to anti-inflammatory effects .
- Cytotoxicity : The compound's structural features could also confer cytotoxic properties against cancer cell lines. For instance, compounds with similar scaffolds have been evaluated for their effects on breast cancer cell lines, indicating potential therapeutic applications in oncology .
- Molecular Interactions : Molecular docking studies reveal that the trifluoromethyl group can engage in π–π stacking and hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related compounds:
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | COX-2 | 19.2 | Moderate inhibition |
| Compound B | LOX-5 | 13.2 | Moderate inhibition |
| Compound C | AChE | 10.4 | Dual inhibitory effect |
| Compound D | BChE | 7.7 | Dual inhibitory effect |
These results indicate that modifications in the chemical structure can lead to varying degrees of enzyme inhibition, which is crucial for developing effective therapeutic agents.
Case Studies
- Anti-inflammatory Activity : In a study evaluating compounds structurally similar to the target molecule, it was found that certain derivatives could reduce inflammation markers in vitro by inhibiting COX enzymes, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Another case study focused on the cytotoxic effects of related compounds on MCF-7 breast cancer cells showed promising results, with significant reductions in cell viability observed at specific concentrations .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
